molecular formula C10H10N2O B8635588 6-Cyclopropyl-5-methoxypicolinonitrile

6-Cyclopropyl-5-methoxypicolinonitrile

Cat. No.: B8635588
M. Wt: 174.20 g/mol
InChI Key: XRBSESVYUYSGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-5-methoxypicolinonitrile is an organic compound with the molecular formula C10H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a cyclopropyl group, a methoxy group, and a nitrile group attached to the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-5-methoxypicolinonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyano-5-methoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-5-methoxypicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the methoxy or nitrile groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

6-Cyclopropyl-5-methoxypicolinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-5-methoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine-3-carbonitrile: Similar structure but lacks the cyclopropyl group.

    5-Methoxypyridine-2-carbonitrile: Similar structure but lacks the cyclopropyl group.

    4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile: Contains additional aryl and thiophene groups.

Uniqueness

6-Cyclopropyl-5-methoxypicolinonitrile is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

6-cyclopropyl-5-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C10H10N2O/c1-13-9-5-4-8(6-11)12-10(9)7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

XRBSESVYUYSGNK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)C#N)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a microwave vial, 6-bromo-5-methoxypyridine-2-carbonitrile (9-2, 300 mg, 1.41 mmol, 1.0 equiv), potassium cyclopropyl(trifluoro)borate (521 mg, 3.52 mmol, 2.5 equiv), tricyclohexylphosphine (158 mg, 0.56 mmol, 0.4 equiv), palladium(II) acetate (63.2 mg, 0.28 mmol, 0.2 equiv) and tripotassium phosphate (1046 mg, 4.93 mmol, 3.5 equiv) were suspended in toluene (15 mL) and water (0.75 mL). The reaction mixture was heated in a microwave reactor for 60 minutes at 130° C. and then filtered, rinsing with EtOAc. The filtrate was concentrated and the residue purified by normal phase column chromatography (10-35% EtOAc in hexanes) to afford the product (9-5). ESI+MS [M+H]+ C10H11N2O: 175.1 found, 175.2 required.
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
potassium cyclopropyl(trifluoro)borate
Quantity
521 mg
Type
reactant
Reaction Step Two
Quantity
158 mg
Type
reactant
Reaction Step Three
Name
tripotassium phosphate
Quantity
1046 mg
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.75 mL
Type
solvent
Reaction Step Six
Quantity
63.2 mg
Type
catalyst
Reaction Step Seven

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